6-Dimethylamino-1-hexanol
CAS No.: 1862-07-3
Cat. No.: VC21147073
Molecular Formula: C8H19NO
Molecular Weight: 145.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1862-07-3 |
|---|---|
| Molecular Formula | C8H19NO |
| Molecular Weight | 145.24 g/mol |
| IUPAC Name | 6-(dimethylamino)hexan-1-ol |
| Standard InChI | InChI=1S/C8H19NO/c1-9(2)7-5-3-4-6-8-10/h10H,3-8H2,1-2H3 |
| Standard InChI Key | QCXNXRUTKSIZND-UHFFFAOYSA-N |
| SMILES | CN(C)CCCCCCO |
| Canonical SMILES | CN(C)CCCCCCO |
Introduction
Chemical Identity and Structural Characteristics
6-Dimethylamino-1-hexanol (CAS 1862-07-3) is a tertiary amino alcohol with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol. This compound possesses significant dual functionality that enables its wide-ranging applications across multiple scientific disciplines.
Basic Identifiers
The compound is formally known by its IUPAC name 6-(dimethylamino)hexan-1-ol and is identified through various chemical notation systems. Its structure features a linear six-carbon chain (hexanol) with a hydroxyl group (-OH) at the C1 position and a dimethylamino group [-N(CH3)2] at the C6 position.
Structural Representation Systems
The compound's structure is represented through several standardized chemical notation systems, providing unambiguous identification for researchers and industry professionals:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 6-(dimethylamino)hexan-1-ol |
| CAS Number | 1862-07-3 |
| Molecular Formula | C8H19NO |
| Molecular Weight | 145.24 g/mol |
| InChI | InChI=1S/C8H19NO/c1-9(2)7-5-3-4-6-8-10/h10H,3-8H2,1-2H3 |
| InChI Key | QCXNXRUTKSIZND-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCCCCO |
| DSSTOX Substance ID | DTXSID3062023 |
This compound is also known by several synonyms, including 6-(Dimethylamino)hexan-1-ol, KL 25, and Kaolizer25, which may appear in various literature sources and commercial catalogs.
Physical and Chemical Properties
The physical and chemical properties of 6-Dimethylamino-1-hexanol determine its behavior in various chemical reactions and biological systems, providing essential information for researchers and manufacturers working with this compound.
Core Physical Properties
The compound exhibits distinct physical characteristics that influence its applications and handling requirements:
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Density | 0.870 g/cm³ |
| Boiling Point | 185°C |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents, partially soluble in water |
These properties make the compound suitable for various laboratory and industrial processes, particularly those requiring liquid-phase reactions or formulations.
Chemical Reactivity Profile
As a bifunctional molecule, 6-Dimethylamino-1-hexanol demonstrates reactivity through both its hydroxyl and amino functional groups. This dual reactivity profile enables diverse chemical transformations and accounts for its versatility in synthetic applications.
The hydroxyl group can participate in esterification, oxidation, and substitution reactions, while the tertiary amine functionality can engage in quaternization, coordination with metals, and acid-base interactions. These properties make the compound particularly valuable in polymer chemistry and materials science applications.
Synthesis Methods and Preparation
The synthesis of 6-Dimethylamino-1-hexanol can be achieved through several well-established chemical pathways, each with specific advantages depending on the available starting materials and desired purity levels.
Principal Synthetic Routes
One common synthetic approach involves nucleophilic substitution reactions, particularly the reaction of 6-chlorohexanol with dimethylamine. This reaction typically proceeds under controlled conditions of pH (9-11) and temperature (40-60°C), with the choice of solvent (such as DMF or THF) being critical for optimizing yields.
Critical Reaction Parameters
The efficiency of 6-Dimethylamino-1-hexanol synthesis depends on several key parameters:
| Parameter | Optimal Conditions | Impact on Synthesis |
|---|---|---|
| pH | 9-11 | Facilitates nucleophilic attack |
| Temperature | 40-60°C | Balances reaction rate and selectivity |
| Solvent | DMF or THF | Influences solubility and reactivity |
| Stoichiometry | Excess dimethylamine | Minimizes byproduct formation |
| Reaction Time | 6-24 hours | Affects conversion and yield |
Careful control of these parameters helps minimize the formation of byproducts such as quaternary ammonium salts, which can complicate purification.
Purification Techniques
After synthesis, the compound typically requires purification through techniques such as fractional distillation or column chromatography. The choice of purification method depends on the scale of production and the required purity level for the intended application.
Chemical Reactions and Transformation Pathways
6-Dimethylamino-1-hexanol participates in various chemical reactions due to its bifunctional nature, making it versatile in both synthetic chemistry and materials science applications.
Oxidation Reactions
The primary alcohol group can undergo oxidation to produce the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate, which can convert the compound to 6-(dimethylamino)hexanoic acid under appropriate conditions.
Reduction Pathways
Although the compound already contains a primary alcohol group, its amine functionality can undergo various reduction reactions. The tertiary amine can be reduced to form secondary amines under specific conditions, though such transformations are less common in practical applications.
Substitution Reactions
| Substitution Reagent | Product | Application |
|---|---|---|
| Thionyl chloride | 6-(Dimethylamino)-1-chlorohexane | Intermediate for further functionalization |
| Acyl chlorides | 6-(Dimethylamino)hexyl esters | Surfactants, lubricants |
| Tosyl chloride | 6-(Dimethylamino)hexyl tosylate | Activated intermediates for synthesis |
These substitution reactions provide access to a range of derivatives with tailored properties for specific applications.
Biological Activity and Mechanisms
6-Dimethylamino-1-hexanol exhibits significant biological activities that have generated interest in pharmaceutical research and medicinal chemistry.
Choline Uptake Inhibition
The compound functions as a choline uptake inhibitor, affecting neurotransmission pathways involved in cognitive function. This property has implications for research on neurodegenerative diseases such as Alzheimer's, where acetylcholine levels play a critical role.
Studies have demonstrated that the compound's structural features enable it to interact with choline transporters, thereby modulating acetylcholine synthesis and release in neuronal systems. This mechanism provides potential avenues for investigating cholinergic system modulation in various neurological conditions.
Lysosomotropic Properties
As a lysosomotropic agent, 6-Dimethylamino-1-hexanol accumulates in lysosomes, affecting their pH and function. This accumulation results from the compound's ability to cross membranes in its unprotonated form and become trapped in acidic compartments after protonation.
The compound's lysosomotropic activity has potential therapeutic applications in lysosomal storage disorders, where substrate accumulation leads to cellular dysfunction. By modulating lysosomal pH and function, the compound may facilitate improved degradation of accumulated substrates in these disorders.
Cytotoxicity Studies
Research has evaluated the cytotoxic effects of 6-Dimethylamino-1-hexanol on various cell lines, providing insights into its potential anticancer applications. Studies have shown concentration-dependent cytotoxicity against specific cancer cell types, as outlined in the following table:
| Cell Line | Concentration (μM) | Cytotoxicity (%) |
|---|---|---|
| Murine Colon Cells | 50 | 10 |
| Murine Colon Cells | 100 | 30 |
| Murine Colon Cells | 200 | 70 |
These findings suggest potential applications in cancer research, though further studies are needed to elucidate the specific mechanisms underlying this cytotoxic activity.
Research Applications
The unique properties of 6-Dimethylamino-1-hexanol have established its value across various research domains, particularly in neuroscience, medicinal chemistry, and materials science.
Neuroscience Research
In neuroscience, the compound's choline uptake inhibition properties make it valuable for studying cholinergic neurotransmission. Research has demonstrated its neuroprotective effects in models of oxidative stress, where it reduced neuronal death by modulating choline uptake mechanisms.
These findings contribute to understanding potential therapeutic approaches for conditions characterized by cholinergic dysfunction, such as Alzheimer's disease and other neurodegenerative disorders.
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry research, particularly in addressing lysosomal storage disorders. Studies using models simulating these disorders have demonstrated that treatment with 6-Dimethylamino-1-hexanol improves the degradation of accumulated substrates, suggesting therapeutic potential.
This research direction is particularly significant given the limited treatment options currently available for many lysosomal storage disorders, highlighting the compound's potential contribution to addressing these challenging medical conditions.
Comparative Analysis with Structural Analogues
Understanding how 6-Dimethylamino-1-hexanol compares to structural analogues provides valuable insights into structure-activity relationships and helps guide the selection of appropriate compounds for specific applications.
Structural Variations and Functional Differences
Several compounds share structural similarities with 6-Dimethylamino-1-hexanol but differ in substituent groups or backbone configuration:
| Compound | Structural Differences | Functional Group Comparison |
|---|---|---|
| 6-Amino-1-hexanol | Primary amino group at C6 | -NH₂ vs -N(CH₃)₂, -OH retained |
| 6-Chloro-1-hexanol | Chloro group at C6 | -Cl vs -N(CH₃)₂, -OH retained |
| 6-Benzylamino-1-hexanol | Benzylamino group at C6 | -NH-Benzyl vs -N(CH₃)₂, -OH retained |
| 6-Mercapto-1-hexanol | Thiol group at C6 | -SH vs -N(CH₃)₂, -OH retained |
| 2-Ethyl-1-hexanol | Branched structure | Different carbon skeleton, single functional group |
These structural variations result in significant differences in physical properties, reactivity, and biological activities.
Functional Impact of Structural Differences
The presence of the dimethylamino group significantly enhances the compound's reactivity and biological applications compared to its analogs. For example, while 6-Amino-1-hexanol also possesses amine functionality, the tertiary amine in 6-Dimethylamino-1-hexanol provides different basicity, nucleophilicity, and steric properties.
Similarly, compared to 6-Chloro-1-hexanol, which serves primarily as a synthetic intermediate, 6-Dimethylamino-1-hexanol has broader direct applications due to its amine functionality and enhanced solubility profile.
| Hazard Type | Classification |
|---|---|
| Acute Oral Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage | Category 1 |
These classifications indicate moderate acute toxicity and potential for causing serious skin and eye damage, necessitating appropriate protective measures during handling.
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